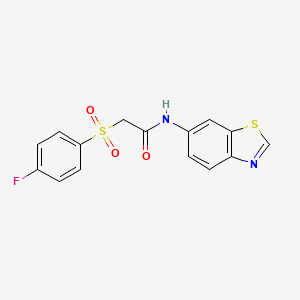

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a fluorobenzene sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

Introduction of Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation, where 4-fluorobenzenesulfonyl chloride reacts with the benzothiazole derivative in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like ammonia, primary amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides, thiols

Substitution: Amino derivatives, thiol derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The benzothiazole moiety is frequently associated with anticancer properties. Studies have indicated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide have shown promise as inhibitors of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that benzothiazole derivatives possess significant antimicrobial activity. The incorporation of the sulfonyl group in this compound enhances its efficacy against a range of bacterial and fungal pathogens. This compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .

Materials Science

Optical Materials

this compound has been studied for its potential use in optical applications due to its unique electronic properties. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices, where its ability to form stable crystalline structures contributes to enhanced performance .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing new polymeric materials with tailored properties. Its sulfonamide group can facilitate interactions within polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength .

Environmental Science

Environmental Remediation

The environmental applications of this compound are being explored in the context of pollutant degradation. Its chemical structure allows it to interact with various organic pollutants, making it a candidate for use in remediation technologies aimed at breaking down hazardous substances in contaminated environments.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer effects of several benzothiazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cells with an IC50 value indicating effective dose levels for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized various sulfonamide derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activity, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,3-benzothiazol-6-yl)-3-(4-fluorobenzenesulfonyl)propanamide

- N-(1,3-benzothiazol-6-yl)-2-(4-chlorobenzenesulfonyl)acetamide

- N-(1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide stands out due to the presence of the fluorobenzene sulfonyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in drug design and development.

Actividad Biológica

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a fluorobenzenesulfonyl group through an acetamide bond. Its molecular formula is C_{14}H_{10}F_N_2O_2S, with a molecular weight of approximately 288.75 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzothiazole Core : This is achieved by reacting 1,3-benzothiazole derivatives with halogenated compounds.

- Sulfonylation : The introduction of the fluorobenzenesulfonyl group is performed using sulfonyl chlorides.

- Amidation : The final step involves coupling these moieties to form the desired acetamide structure.

2.1 Antidiabetic Properties

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antidiabetic activity. A study evaluated various benzothiazole derivatives in a non-insulin-dependent diabetes mellitus rat model, showing substantial reductions in plasma glucose levels. The mechanism involves inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a critical role in glucose metabolism .

2.2 Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The mechanism appears to involve modulation of key signaling pathways such as AKT and ERK, leading to apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Antidiabetic | Non-insulin-dependent diabetes model | Significant reduction in plasma glucose levels |

| Anticancer | A431 and A549 cell lines | Inhibition of cell proliferation and migration |

| Inflammation | RAW264.7 macrophages | Reduced levels of inflammatory cytokines IL-6 and TNF-α |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in glucose metabolism and cancer cell survival.

- Signal Transduction Modulation : It influences pathways such as AKT and ERK, which are crucial for cell growth and survival.

- Cytokine Regulation : It modulates inflammatory responses by affecting cytokine production in immune cells.

4. Case Studies

Recent studies have highlighted the potential applications of this compound:

- A study on antidiabetic activity revealed that specific modifications in the benzothiazole structure enhanced its efficacy against diabetes-related complications .

- Another investigation focused on its anticancer properties found that the compound significantly inhibited tumor growth in vivo while also reducing metastasis through anti-inflammatory actions .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-13-14(7-11)22-9-17-13/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYHEQPGWJCZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.